3-Bromo-1,1-dimethoxypropan-2-one
Overview
Description
“3-Bromo-1,1-dimethoxypropan-2-one” is a chemical compound with the molecular formula C5H9BrO3 . It is also known by other synonyms such as “this compound” and "2-Propanone, 3-bromo-1,1-dimethoxy-" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A detailed procedure can be found in the supporting information of a paper published by ACS Publications . The synthesis steps are adapted from a previously reported literature procedure .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C5H9BrO3/c1-8-5 (9-2)4 (7)3-6/h5H,3H2,1-2H3
. This indicates the presence of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms in the molecule . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 197.03 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 90.2 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Synthesis of Complex Molecules
3-Bromo-1,1-dimethoxypropan-2-one serves as a critical intermediate in the synthesis of various complex organic molecules. For instance, it has been used in the formation of cyclopropane lactones and fused heterocyclic compounds via Michael initiated ring closure reactions, demonstrating its versatility in creating ring structures essential in pharmaceutical compounds (Farin˜a, Maestro, Martín, & Soria, 1987). Additionally, its role in the formation of dimeric and reduced products from α-halo amides with sodium methoxide has been explored, indicating its utility in synthetic organic chemistry (Simig, Lempert, Váli, Tóth, & Tamás, 1978).
Biological Applications
In the realm of biological research, derivatives of this compound have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, a family of enzymes critical for various physiological processes including respiration, acid-base balance, and CO2 transport (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015). This research demonstrates the potential therapeutic applications of compounds derived from this compound.
Drug Delivery Systems
Research has also focused on the systemic delivery of microencapsulated 3-Bromopyruvate, a compound structurally related to this compound, for cancer therapy. This study highlighted the therapeutic efficacy of a formulation using an orthotopic xenograft mouse model of pancreatic cancer, suggesting potential in drug delivery systems (Chapiro, Sur, Savic, Ganapathy-Kanniappan, Reyes, Duran, Thiruganasambandam, Moats, Lin, Luo, Tran, Herman, Semenza, Ewald, Vogelstein, & Geschwind, 2014).
Novel Building Blocks
Furthermore, 3-Bromo-1,1,1-trifluoroacetone, a compound closely related to this compound, has been described as a versatile fluorinated building block. It has been utilized in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds, showcasing its broad utility in chemical synthesis (Lui, Marhold, & Rock, 1998).
Future Directions
A paper published in the journal “Cancers” suggests that 3-bromo-isoxazoline derivatives, which could potentially include “3-Bromo-1,1-dimethoxypropan-2-one”, represent a new class of anti-cancer compounds targeting glycolysis . This indicates potential future directions for the use of this compound in cancer research.
Properties
IUPAC Name |
3-bromo-1,1-dimethoxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCAKAGYUWUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475642 | |
Record name | 3-bromo-1,1-dimethoxy-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75271-94-2 | |
Record name | 3-bromo-1,1-dimethoxy-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,1-dimethoxypropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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